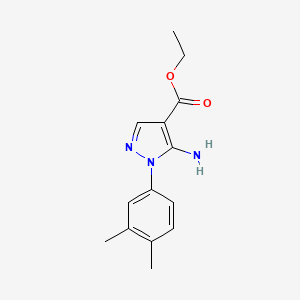

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a 3,4-dimethylphenyl substituent on the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The use of automated systems for reagent addition and temperature control can further improve the reproducibility and scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticonvulsant and Anxiolytic Properties

Research indicates that pyrazole derivatives, including ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate, exhibit anticonvulsant effects. A patent detailing the use of similar pyrazole compounds highlights their effectiveness in treating epilepsy, muscle tension, and anxiety disorders . The mechanism involves modulation of neurotransmitter systems, which can alleviate symptoms associated with these conditions.

Anticancer Activity

The pyrazole moiety has been associated with anticancer properties. Studies have demonstrated that derivatives such as this compound can inhibit the growth of various human tumor cell lines. For instance, compounds derived from this class have shown potent activity against breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) . This suggests a promising avenue for developing new anticancer therapies.

Synthesis and Chemical Behavior

Synthetic Routes

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic conditions. This process can yield various substituted pyrazoles with enhanced biological activities . The compound's synthesis can be optimized through different electrophilic and nucleophilic reactions, allowing for the development of tailored derivatives for specific applications.

Mechanisms of Action

The biological activities of this compound are attributed to its ability to interact with multiple biological targets. Its structure allows it to participate in various chemical reactions that enhance its pharmacological profile. For instance, the compound has shown potential in forming imidazo[1,2-b]pyrazoles through heterocyclization reactions, which are known to possess significant biological activities .

Case Studies

Mecanismo De Acción

The mechanism of action of ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

- Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

- Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications .

Actividad Biológica

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and patents.

- Molecular Formula : C14H17N3O2

- Molecular Weight : 259.30 g/mol

- CAS Number : 1264045-38-6

- MDL Number : MFCD07388494

The compound features a pyrazole ring substituted with an amino group and a 3,4-dimethylphenyl moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease processes. The following mechanisms have been proposed based on current research:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. This compound has shown promise in inhibiting the growth of specific cancer cell lines (e.g., HepG2 and A549) with IC50 values indicating significant potency against these cells .

- Anticonvulsant Properties : Similar compounds in the pyrazole family have been noted for their anticonvulsant effects. The structural similarities suggest that this compound may exhibit similar properties, potentially providing therapeutic benefits for epilepsy and related disorders .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which may be mediated through inhibition of cyclooxygenase enzymes (COX). This suggests a potential role in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

These findings highlight the compound's potential as a multi-target therapeutic agent.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves standard organic reactions such as condensation and cyclization techniques. Understanding the SAR is crucial for optimizing its biological activity:

- Amino Group : Essential for enhancing solubility and interaction with biological targets.

- Dimethylphenyl Moiety : Contributes to the lipophilicity and selectivity towards certain receptors.

Propiedades

IUPAC Name |

ethyl 5-amino-1-(3,4-dimethylphenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-4-19-14(18)12-8-16-17(13(12)15)11-6-5-9(2)10(3)7-11/h5-8H,4,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQKKWDOCDVQIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.